GPR55 Partial Agonist Activity: Potency Comparison with CID 16020046
In recombinant human GPR55 expressed in HEK293 cells, CAS 920378-03-6 acts as a partial agonist with an EC50 of 0.510 nM, as measured by the xCELLigence assay after 5 minutes. [1] In contrast, CID 16020046 does not exhibit partial agonist activity; it is characterized solely as an antagonist/inverse agonist. [2] This functional distinction—partial agonism versus pure antagonism—represents a fundamental pharmacological difference that directly impacts experimental design and data interpretation in GPR55 research. The potency of CAS 920378-03-6 (EC50 = 0.510 nM) places it among the more potent GPR55 ligands, though direct head-to-head comparisons within the same assay conditions are currently lacking.
| Evidence Dimension | GPR55 Partial Agonist EC50 |
|---|---|
| Target Compound Data | EC50 = 0.510 nM |
| Comparator Or Baseline | CID 16020046: No partial agonist activity (pure antagonist/inverse agonist) |
| Quantified Difference | Qualitative functional difference (partial agonist vs. antagonist) |
| Conditions | Recombinant human GPR55 in HEK293 cells; xCELLigence assay; 5-minute readout |
Why This Matters
The partial agonist activity of CAS 920378-03-6 enables investigation of GPR55 signaling pathways that are inaccessible with pure antagonists like CID 16020046, making it a uniquely valuable tool for studying receptor activation dynamics.
- [1] BindingDB. BDBM50156102 (CHEMBL3781953). Partial agonist activity at recombinant human GPR55 expressed in HEK293 cells. View Source
- [2] Kargl J, Brown AJ, Andersen L, et al. A selective antagonist reveals a potential role of G protein-coupled receptor 55 in platelet and endothelial cell function. J Pharmacol Exp Ther. 2013;346(1):54-66. View Source
